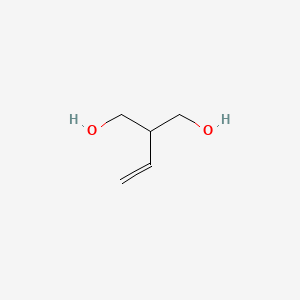

2-Ethenylpropane-1,3-diol

Description

2-Ethenylpropane-1,3-diol (hypothetical IUPAC name) is a propane diol derivative featuring an ethenyl (-CH=CH2) substituent at the second carbon of the propane backbone. For instance, 2-ethylpropane-1,3-diol has a molecular formula of C5H12O2, a molecular weight of 104.15 g/mol, and a CAS registry number of 2612-29-5 . Its IUPAC Standard InChIKey (HYFFNAVAMIJUIP-UHFFFAOYSA-N) confirms its stereochemical identity . Propane diols with alkyl or functionalized substituents are often used in polymer synthesis, corrosion inhibition, and as intermediates in organic chemistry, though the ethenyl variant’s applications remain speculative without direct evidence.

Properties

CAS No. |

922167-76-8 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

2-ethenylpropane-1,3-diol |

InChI |

InChI=1S/C5H10O2/c1-2-5(3-6)4-7/h2,5-7H,1,3-4H2 |

InChI Key |

MFTUNRMUCZGYSG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylpropane-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. For instance, the reaction of an alkene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol . Another method involves the hydroboration-oxidation of alkenes, where the alkene is first treated with borane (BH3) and then oxidized with hydrogen peroxide (H2O2) in the presence of a base .

Industrial Production Methods: Industrial production of 2-ethenylpropane-1,3-diol typically involves large-scale chemical processes that ensure high yield and purity. One such method is the catalytic hydrogenation of acrolein (CH2=CHCHO) followed by hydrolysis. This process is efficient and can be scaled up for commercial production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: SOCl2 in pyridine, PBr3 in ether.

Major Products Formed:

Oxidation: Aldehydes, ketones, carboxylic acids.

Reduction: Alkanes, alcohols.

Substitution: Alkyl halides, ethers.

Scientific Research Applications

Chemical Synthesis and Polymer Production

Building Block for Polymers

2-Ethenylpropane-1,3-diol is primarily utilized as a building block in the synthesis of various polymers and copolymers. It plays a crucial role in the production of:

- Polyesters : Used in coatings, adhesives, and sealants due to their durability and flexibility.

- Polyurethanes : Employed in applications ranging from foam production to elastomers and coatings .

The compound's hydroxyl groups enable it to participate in polymerization reactions, leading to the formation of long-chain polymers that exhibit desirable mechanical properties.

| Polymer Type | Application |

|---|---|

| Polyesters | Coatings, adhesives, sealants |

| Polyurethanes | Foams, elastomers |

Industrial Applications

Solvent and Chemical Intermediate

In industrial settings, 2-ethenylpropane-1,3-diol serves as a solvent due to its low volatility and high solvency power. It is commonly used in:

- Coatings and Paints : Enhances the performance of formulations by improving flow and leveling.

- Cleaning Formulations : Acts as a solvent for various organic compounds .

Additionally, it functions as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Environmental Applications

Biodegradability and Ecotoxicology

Research indicates that 2-ethenylpropane-1,3-diol is inherently biodegradable with low ecotoxicological risk. Studies show that it poses minimal hazard potential to aquatic and terrestrial species . Its low log Kow value suggests limited bioaccumulation potential, making it an environmentally friendly option for various applications.

Case Study 1: Use in Coatings

A study demonstrated the effectiveness of 2-ethenylpropane-1,3-diol in formulating water-based polyurethane coatings. The incorporation of this compound improved adhesion properties while maintaining flexibility and durability under various environmental conditions .

Case Study 2: Personal Care Products

In personal care formulations, 2-ethenylpropane-1,3-diol has been utilized as a humectant. Its ability to retain moisture makes it valuable in skincare products where hydration is essential .

Mechanism of Action

The mechanism of action of 2-ethenylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a good candidate for use as a solvent or reactant in chemical reactions. The ethenyl group can undergo polymerization reactions, leading to the formation of long-chain polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propane diol derivatives exhibit diverse physicochemical properties and applications depending on their substituents. Below is a detailed comparison based on the provided evidence:

Table 1: Structural and Functional Comparison of Propane Diol Derivatives

Key Research Findings

Volatility and Analytical Challenges :

- 2-Methylpropane-1,3-diol exhibits high volatility due to its low molecular weight (90.12 g/mol), complicating recovery in migration studies . Its polarity further limits detection via single analytical methods, requiring specialized techniques .

Corrosion Inhibition: Propane diols with heteroatom-containing substituents, such as 2-(dimethylamino)propane-1,3-diol, demonstrate superior corrosion inhibition efficiency compared to purely alkyl-substituted analogs. This is attributed to enhanced electron donation from nitrogen atoms .

Polymer Synthesis :

- Derivatives like 2-N-pentylpropane-1,3-diol are used to synthesize polyurethanes with tunable properties, such as reduced sensitivity to friction and impact . Adjusting molecular weight optimizes performance in explosive binders and pyrrolidine systems .

Stability and Detection: Compounds like 2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol are noted for stability issues in kinetic migration tests, possibly due to analyte degradation or matrix interference .

Biological Activity

2-Ethenylpropane-1,3-diol, commonly referred to as allyl alcohol, is a compound with significant biological activity and various industrial applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-Ethenylpropane-1,3-diol

- Molecular Formula : C₃H₆O₂

- Molar Mass : 74.08 g/mol

- Appearance : Colorless liquid

- Boiling Point : 97 °C

- Solubility : Miscible with water and organic solvents.

- Antimicrobial Properties :

- Cytotoxic Effects :

- Inhibition of Enzymatic Activity :

- Modulation of Immune Response :

Case Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of allyl alcohol in food preservation. The results demonstrated a significant reduction in microbial load on meat products treated with allyl alcohol compared to untreated controls. The study concluded that allyl alcohol could be a viable alternative to traditional preservatives.

Case Study 2: Cancer Cell Apoptosis

In a research article published in the Journal of Cancer Research, researchers investigated the effects of allyl alcohol on breast cancer cells. The findings revealed that allyl alcohol treatment led to a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP . This suggests potential applications in cancer therapy.

Applications in Industry

Allyl alcohol is not only important for its biological activity but also has diverse industrial applications:

- Chemical Intermediate : Used in the synthesis of various chemicals, including plastics and resins.

- Flavoring Agent : Employed in the food industry for its flavoring properties.

- Pharmaceuticals : Utilized as a building block in the synthesis of various pharmaceutical compounds.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆O₂ |

| Molar Mass | 74.08 g/mol |

| Boiling Point | 97 °C |

| Antimicrobial Activity | Effective against E. coli |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Solubility | Miscible with water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.